molecular formula C15H12F3N3 B246872 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine

Número de catálogo B246872
Peso molecular: 291.27 g/mol
Clave InChI: PADBIPPTRVDGRZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[4-(Trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine, also known as TFB-TBOA, is a chemical compound that has been synthesized for scientific research purposes. It is a potent and selective inhibitor of glutamate transporters, which are responsible for the regulation of glutamate levels in the brain. TFB-TBOA has been studied for its potential applications in neurological disorders, such as epilepsy and stroke.

Mecanismo De Acción

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine selectively inhibits glutamate transporters, which are responsible for the uptake of glutamate from the synapse. Glutamate is a crucial neurotransmitter that is involved in various physiological processes, such as learning and memory. However, excessive glutamate levels can lead to excitotoxicity, which is the process by which neurons are damaged and killed. 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine inhibits glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can be beneficial in certain neurological disorders, such as stroke, where the brain is deprived of oxygen and glucose, leading to a decrease in glutamate levels.
Biochemical and Physiological Effects:
1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has been shown to increase extracellular glutamate levels, leading to an increase in excitatory neurotransmission. This increase in excitatory neurotransmission can have both beneficial and detrimental effects, depending on the context. In neurological disorders such as stroke, where the brain is deprived of oxygen and glucose, 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine can increase glutamate levels, leading to an increase in excitatory neurotransmission and potentially improving neuronal survival. However, in other contexts, such as epilepsy, 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine can exacerbate seizures by increasing excitatory neurotransmission.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has several advantages and limitations for lab experiments. One advantage is its selectivity for glutamate transporters, which allows for the specific modulation of glutamate levels in the brain. However, 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has a relatively short half-life, which can limit its effectiveness in certain experiments. Additionally, 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine is a relatively new compound, and its long-term effects are not well understood.

Direcciones Futuras

There are several future directions for the study of 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine. One direction is the development of more potent and selective inhibitors of glutamate transporters. Another direction is the study of 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine in different neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the long-term effects of 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine need to be studied further to determine its safety for clinical use.

Métodos De Síntesis

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine can be synthesized through a multi-step process starting with commercially available materials. The first step involves the reaction of 4-(trifluoromethyl)benzylamine with 2-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the amine intermediate, which is then reacted with 2-bromo-1H-benzimidazole to produce 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine.

Aplicaciones Científicas De Investigación

1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has been extensively studied for its potential applications in neurological disorders. Glutamate transporters play a crucial role in regulating glutamate levels in the brain, and dysfunction of these transporters has been implicated in various neurological disorders. 1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine has been shown to selectively inhibit glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can be beneficial in certain neurological disorders, such as stroke, where the brain is deprived of oxygen and glucose, leading to a decrease in glutamate levels.

Propiedades

Fórmula molecular

C15H12F3N3

Peso molecular

291.27 g/mol

Nombre IUPAC

1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine

InChI

InChI=1S/C15H12F3N3/c16-15(17,18)11-7-5-10(6-8-11)9-21-13-4-2-1-3-12(13)20-14(21)19/h1-8H,9H2,(H2,19,20)

Clave InChI

PADBIPPTRVDGRZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(F)(F)F)N

SMILES canónico

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(F)(F)F)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.